Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Kinase Inhibitor Synthesis Sequential Functionalization

A single starting material enabling three sequential, chemoselective diversification reactions without protecting groups: (i) Suzuki coupling at C3-Br for kinase selectivity pocket targeting (CDK2-validated), (ii) SNAr amination at C7-Cl for hinge-binding motifs, and (iii) nucleophilic displacement at C5-CH2Cl—a >100-fold potency anchor validated in Pim-1 fragment-to-lead optimization. Maps directly onto CHK1 (PDB: 3OT8) pharmacophoric vectors. Superior to mono- or di-substituted analogs that lack orthogonal handles and risk synthetic dead-ends. For medicinal chemistry groups building kinase-targeted fragment libraries.

Molecular Formula C7H4BrCl2N3
Molecular Weight 280.93
CAS No. 2253632-98-1
Cat. No. B3013327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine
CAS2253632-98-1
Molecular FormulaC7H4BrCl2N3
Molecular Weight280.93
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)Br)N=C1CCl)Cl
InChIInChI=1S/C7H4BrCl2N3/c8-5-3-11-13-6(10)1-4(2-9)12-7(5)13/h1,3H,2H2
InChIKeyNTZCDOUAOOFOHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 300 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine (CAS 2253632-98-1): Scientific Procurement Baseline


3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine (CAS 2253632-98-1; molecular formula C₇H₄BrCl₂N₃; molecular weight 280.93 g/mol) is a trisubstituted pyrazolo[1,5-a]pyrimidine heterocycle bearing three chemically distinct halogen handles: a bromine atom at the 3-position, a chlorine atom at the 7-position, and a chloromethyl (–CH₂Cl) group at the 5-position of the fused ring system . This compound is classified as a heterocyclic building block for medicinal chemistry, particularly in kinase inhibitor programs utilizing the pyrazolo[1,5-a]pyrimidine privileged scaffold [1]. The three halogen substituents exhibit graded reactivity toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, enabling controlled sequential derivatization without protecting-group strategies [2].

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine: Why In-Class Analogs Are Not Interchangeable


Closely related pyrazolo[1,5-a]pyrimidine building blocks—such as 3-bromo-7-chloro-5-methyl (CAS 58347-47-0), 7-chloro-5-(chloromethyl) (CAS 2248343-96-4), or 3-bromo-5,7-dichloro (CAS 114040-06-1) analogs—differ in at least one substituent identity, which fundamentally alters reactivity, derivatization sequence, and downstream biological profile . The 3-position bromine is essential for kinase selectivity as established in CDK2 inhibitor SAR, where Br, Cl, and ethyl were identified as optimal substituents for the kinase selectivity domain [1]. The 5-chloromethyl group, unlike a methyl or chloro substituent, provides an electrophilic handle that is a demonstrated 100-fold potency anchor point in Pim-1 inhibitor fragment-to-lead optimization [2]. Substituting any single halogen motif eliminates an orthogonal diversification vector and risks loss of target selectivity or synthetic versatility; therefore, in-class analogs cannot be assumed equivalent for procurement purposes.

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine: Quantified Comparator Evidence for Procurement Decisions


Triple Orthogonal Halogenation Enables Sequential Chemoselective Derivatization vs. Di-Halogenated Analogs

This compound possesses three chemically distinct halogen substituents at positions 3 (Br, amenable to Suzuki/Stille cross-coupling), 7 (Cl, SNAr-reactive under mild conditions), and 5 (CH₂Cl, alkylation/nucleophilic displacement). In contrast, the closest analog 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine (CAS 2248343-96-4) lacks the 3-Br handle and therefore supports only two diversification points, eliminating the capacity for C–C bond formation at the 3-position without additional functionalization steps . The 3-bromo-5,7-dichloro analog (CAS 114040-06-1) replaces CH₂Cl with Cl at position 5, forfeiting the aliphatic electrophilic center required for SN2-type derivatization and reducing the linker-length advantage that the CH₂Cl group provides for downstream target engagement . This three-vector halogenation pattern is recognized as enabling sequential palladium-catalyzed and nucleophilic aromatic substitution chemistry without protecting-group manipulation [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Sequential Functionalization

3-Position Bromine Is Optimal for Kinase Selectivity: CDK2 Inhibitor SAR Evidence

In the structure-guided development of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, the 3-position was characterized as having 'tight SAR,' with bromine, chlorine, and ethyl identified as the optimal substituents for the kinase selectivity domain [1]. The analog 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine (lacking the 3-Br) does not incorporate this selectivity-determining feature. The related compound 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine—which shares the 3-Br-7-Cl substitution but replaces CH₂Cl with a 2-chlorophenyl group—demonstrated CDK inhibitory activity with an IC₅₀ of 0.51 µM in kinase activity assays, confirming that the 3-Br-7-Cl motif supports target engagement [2]. While direct CDK2 IC₅₀ data for the target compound itself are not publicly available, the presence of the 3-Br substituent aligns with the established selectivity pharmacophore, whereas analogs lacking 3-Br (e.g., CAS 2248343-96-4) fall outside this optimal SAR space.

Kinase Selectivity CDK2 Inhibition Structure-Activity Relationship

5-Chloromethyl Group Acts as a 100-Fold Potency Anchor: Pim-1 Fragment SAR Evidence

In the Pim-1 inhibitor program published by Xu et al. (ACS Med. Chem. Lett., 2015), a systematic fragment-activity analysis of pyrazolo[1,5-a]pyrimidine derivatives revealed the critical role of the 5-position substituent. The fragment 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (compound 17), bearing a 5-Cl substituent, was completely inactive against Pim-1. Introduction of a 5-substituted trans-4-aminocyclohexanol group (fragment 19) achieved an IC₅₀ of 294 nM, and the 3,5-disubstituted compound 9 reached 27 nM IC₅₀—representing a >100-fold potency improvement conferred by installation of an appropriate group at the 5-position [1]. The target compound's 5-chloromethyl group provides a versatile electrophilic anchor point that can be readily elaborated with diverse amine, thiol, or alcohol nucleophiles to generate focused libraries that probe this potency-determining vector. In contrast, the 3-bromo-7-chloro-5-methyl analog (CAS 58347-47-0) bears a methyl group at C5—chemically inert and incapable of serving as a derivatization anchor—precluding exploration of the 5-position SAR that was demonstrated to be the dominant potency driver .

Pim-1 Kinase Fragment-Based Drug Discovery Potency Optimization

Pyrazolo[1,5-a]pyrimidine Scaffold Validated in CHK1 and CDK Clinical Candidates: 3-Br-7-Cl Substitution Pattern Overlaps with Optimized Chemotypes

The pyrazolo[1,5-a]pyrimidine core has been validated in advanced kinase inhibitor programs, most notably the CHK1 inhibitor SCH 900776 and the CDK inhibitor dinaciclib (SCH 727965) [1]. The X-ray crystal structure of compound 17r bound to the human CHK1 kinase domain (PDB: 3OT8; resolution 1.65 Å) confirms that the pyrazolo[1,5-a]pyrimidine scaffold engages the ATP-binding pocket with well-characterized hinge-binding interactions [2]. Critically, the 3-position in these optimized chemotypes tolerates bromine, chlorine, or ethyl groups that project into the kinase selectivity pocket—a structural feature preserved in the target compound [3]. The target compound's 3-Br-7-Cl-5-CH₂Cl substitution pattern maps onto three key vectors explored in the CHK1 and CDK2 lead optimization campaigns: the 3-position selectivity domain, the 7-position solvent-exposed region, and the 5-position potency-modulating region. Analogs lacking any one of these three substituents foreclose exploration of the corresponding vector and may not recapitulate the full binding-mode profile of optimized inhibitors.

CHK1 Inhibitor CDK Inhibitor Clinical Kinase Targets

3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine: High-Value Application Scenarios for Scientific Procurement


Kinase-Focused Fragment Library Synthesis Requiring Three-Point Diversity

For medicinal chemistry groups building kinase-targeted covalent or non-covalent fragment libraries, this compound provides a single starting material from which three chemically distinct diversification reactions can be executed sequentially: (i) Suzuki coupling at C3-Br to introduce aryl/heteroaryl groups targeting the kinase selectivity pocket; (ii) SNAr amination at C7-Cl to append solubilizing or hinge-binding motifs; and (iii) nucleophilic displacement at the C5-CH₂Cl group to install potency-modulating substituents. This three-vector approach is directly informed by the Pim-1 fragment SAR demonstrating that 5-position elaboration drives >100-fold potency gains [1] and the CDK2 SAR establishing 3-Br as optimal for kinase selectivity [2].

Scaffold-Hopping from CHK1 or CDK Clinical Candidates Using a Shared Chemotype

Research groups pursuing backup series or scaffold-hopping strategies around the CHK1 inhibitor SCH 900776 or CDK inhibitor dinaciclib can employ this compound as a late-stage diversification precursor. The 3-Br-7-Cl-5-CH₂Cl substitution pattern maps onto the three pharmacophoric vectors validated by the CHK1-compound 17r co-crystal structure (PDB: 3OT8) [3]. Libraries generated from this building block are pre-organized to probe the ATP-binding pocket geometry established in these clinical chemotypes, reducing the synthetic burden associated with de novo scaffold construction.

Proof-of-Concept Studies for Sequential Chemoselective Functionalization Methodologies

For academic and industrial methodology groups developing new catalytic systems for halogen differentiation (e.g., chemoselective Suzuki vs. Buchwald-Hartwig vs. SNAr sequences), this compound serves as a rigorous test substrate. The three halogen handles exhibit a well-established reactivity gradient (C7-Cl > C5-CH₂Cl ≈ C3-Br under SNAr conditions; C3-Br > C7-Cl under Pd catalysis) that challenges catalyst selectivity [4]. Successful demonstration of sequential, high-yielding functionalization of all three positions without protecting-group manipulation constitutes a strong validation of new synthetic methods.

Agrochemical Lead Generation Requiring Halogenated Heterocyclic Building Blocks

Beyond pharmaceutical applications, halogenated pyrazolo[1,5-a]pyrimidines are recognized intermediates in the synthesis of crop protection active substances . The target compound's combination of three electrophilic centers makes it suitable for generating libraries of tri-substituted heterocycles for herbicide or fungicide screening programs, where polyhalogenated heteroaromatic cores are privileged scaffolds with favorable physicochemical properties for foliar uptake and metabolic stability.

Quote Request

Request a Quote for 3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.